molecular formula C21H20O12 B1234083 4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy- CAS No. 19254-30-9

4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-

Cat. No.: B1234083
CAS No.: 19254-30-9
M. Wt: 464.4 g/mol
InChI Key: YLWQTYZKYGNKPI-CXWQUDHASA-N
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Description

The compound “4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-” is a type of chemical entity and a subclass of flavanone . It has a molecular weight of 434.121296904 dalton and a chemical formula of C₂₁H₂₂O₁₀ . This compound is found in the taxon Juniperus communis .


Molecular Structure Analysis

The compound has a complex structure, as indicated by its canonical SMILES: O=C1C=2C (O)=CC (O)=CC2OC (C3=CC=C (OC4OC (CO)C (O)C (O)C4O)C=C3)C1 . This structure includes a benzopyranone core, which is a common feature in flavanones .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 434.39300 and a molecular formula of C 21 H 22 O 10 . Unfortunately, specific physical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, as seen in a natural β-D-glucosylflavone isolated from Argemone mexicana Linn. The study reveals details about its crystallographic parameters, molecular interactions, and the arrangement of molecules in the crystal (Anthal et al., 2012).

Phytochemical Composition

Research into the chemical constituents of traditional Chinese medicines has identified similar compounds in the stem bark of Daphne giraldii Nitsche, indicating its role in the phytochemical diversity of medicinal plants (Sun et al., 2006).

Metabolite Isolation

In the study of secondary metabolites from plants like Sophora mollis, compounds structurally related to 4H-1-Benzopyran-4-one have been isolated. These studies contribute to understanding the plant’s chemical profile and potential biological activities (Atta-ur-rahman et al., 2012).

Antimicrobial Activity

Certain derivatives of this compound, isolated from plants like Asphodelus microcarpus, have shown antimicrobial activities. This indicates potential applications in developing antimicrobial agents (El‐Seedi, 2007).

Synthesis and Chemical Studies

There are studies focused on the synthesis of flavonol triglycosides related to this compound, which show protective effects on liver injury. Such synthetic routes are crucial for pharmaceutical applications and deeper chemical understanding (Du et al., 2004).

Flavonoid Degradation Studies

Research into the peroxidatic transformation of related flavonoids helps understand their stability and degradation pathways, which is vital for their use in various applications, including food and pharmaceuticals (Miller & Schreier, 1985).

Future Directions

The future directions for research on this compound could involve elucidating its synthesis pathways, studying its chemical reactions, determining its mechanism of action, and exploring its potential applications. Given that it’s a flavanone, it might have potential uses in pharmaceuticals, cosmetics, and food industries .

Properties

IUPAC Name

3,5,7-trihydroxy-2-[4-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-3-7(1-2-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWQTYZKYGNKPI-CXWQUDHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940916
Record name 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-30-9
Record name Quercetin 3'-O-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-2-yl)phenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 2
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 3
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 4
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 5
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-
Reactant of Route 6
4H-1-Benzopyran-4-one, 2-(3-(beta-D-glucopyranosyloxy)-4-hydroxyphenyl)-3,5,7-trihydroxy-

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